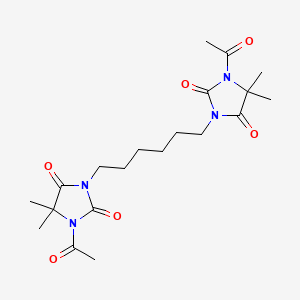
3,3'-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) involves multiple steps. One common method includes the reaction of hexane-1,6-diamine with 1-acetyl-5,5-dimethylimidazolidine-2,4-dione under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’-(Hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione) is unique due to its specific structure and reactivity. Similar compounds include:
- N,N′-(hexane-1,6-diyl)bis(1-acetyl-5,5-dimethylimidazolidine-2,4-dione)
- N,N′-(hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one suitable for different applications.
Properties
CAS No. |
499785-54-5 |
|---|---|
Molecular Formula |
C20H30N4O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-acetyl-3-[6-(3-acetyl-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)hexyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H30N4O6/c1-13(25)23-17(29)21(15(27)19(23,3)4)11-9-7-8-10-12-22-16(28)20(5,6)24(14(2)26)18(22)30/h7-12H2,1-6H3 |
InChI Key |
AFVYCUPBBJBVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)C1(C)C)CCCCCCN2C(=O)C(N(C2=O)C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















